molecular formula C15H16N2O3S B6623721 3-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylcarbamoyl]benzoic acid

3-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylcarbamoyl]benzoic acid

Cat. No.: B6623721
M. Wt: 304.4 g/mol
InChI Key: IYWZVVKJWXEPBL-UHFFFAOYSA-N
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Description

3-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylcarbamoyl]benzoic acid is a complex organic compound featuring a thiazole ring, a carbamoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylcarbamoyl]benzoic acid typically involves multiple steps, starting with the formation of the thiazole ring One common approach is the reaction of 2,4-dimethylthiazole with an appropriate carbamoyl chloride derivative under controlled conditions to introduce the ethylcarbamoyl group

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The carbamoyl group can be reduced to amines.

  • Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Amines derived from the carbamoyl group.

  • Substitution: Substituted benzoic acids.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems, particularly in enzyme inhibition studies.

  • Medicine: Potential therapeutic applications include its use as an intermediate in drug synthesis or as a bioactive molecule itself.

  • Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylcarbamoyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

  • 2,4-Dimethylthiazole: A simpler thiazole derivative without the carbamoyl and benzoic acid groups.

  • Benzoic Acid Derivatives: Compounds with similar benzoic acid structures but lacking the thiazole ring.

  • Carbamoyl Chlorides: Compounds with carbamoyl groups but different ring structures.

Properties

IUPAC Name

3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethylcarbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-9-13(21-10(2)17-9)6-7-16-14(18)11-4-3-5-12(8-11)15(19)20/h3-5,8H,6-7H2,1-2H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWZVVKJWXEPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNC(=O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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